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Compound of Interest

Compound Name: Bromo-PEG1-Acid

Cat. No.: B606382

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG1-Acid, chemically known as 3-(2-bromoethoxy)propanoic acid, is a
heterobifunctional linker of significant interest in the fields of medicinal chemistry and drug
development. Its structure incorporates a short polyethylene glycol (PEG) spacer, which
imparts hydrophilicity, and two distinct reactive moieties: a terminal carboxylic acid and a bromo
group. This unique architecture allows for the sequential conjugation of two different molecules,
making it a valuable tool in the synthesis of complex bioconjugates, particularly Proteolysis
Targeting Chimeras (PROTACS). The bromo group serves as a reactive handle for nucleophilic
substitution, while the carboxylic acid can be activated to form stable amide bonds with amine-
containing molecules. This guide provides a comprehensive overview of the chemical structure,
synthesis, and key properties of Bromo-PEG1-Acid.

Chemical Structure and Properties

The chemical structure of Bromo-PEG1-Acid consists of a propanoic acid moiety linked to a
bromoethyl group via an ether linkage. This single ethylene glycol unit classifies it as a "PEG1"
derivative.

Chemical Structure:
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The key physicochemical properties of Bromo-PEG1-Acid are summarized in the table below.
These properties are essential for its application in bioconjugation, influencing its reactivity,
solubility, and handling.

Property Value Reference

3-(2-bromoethoxy)propanoic

IUPAC Name ) [1]
acid

CAS Number 1393330-33-0 [1]

Molecular Formula CsH9BrOs [1]

Molecular Weight 197.03 g/mol [1]
Colorless to pale yellow oil or

Appearance . N/A
solid

Purity Typically >95% [2]

- Soluble in water and most
Solubility _ N/A
organic solvents

Synthesis of Bromo-PEG1-Acid

The synthesis of Bromo-PEG1-Acid is most commonly achieved through a Williamson ether
synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl
halide. In this specific synthesis, the alkoxide is generated from a protected propanoic acid
derivative, and the alkylating agent is a dihaloethane.

A plausible and commonly employed synthetic route is outlined below. This multi-step process
begins with readily available starting materials and proceeds through key intermediates to yield
the final product.

Synthesis Workflow
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Synthesis Workflow for Bromo-PEG1-Acid

Step 1: Protection of Carboxylic Acid

3-Hydroxypropanoic acid

sterification (e.g., with benzyl plcohol)

Step 2: Williamson Ether Synthesis

Protected 3-hydroxypropanoate 1,2-Dibromoethane (excess)

.
\\w;
Protected 3-(2-bromoethoxy)propanoate

Hydrolysis or Hydrogenolysis

Step 3: Dv)rotection

Bromo-PEG1-Acid

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of Bromo-PEG1-Acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how Bromo-PEG1-Acid can be
synthesized in a laboratory setting. Disclaimer: This is a generalized procedure and should be
adapted and optimized based on laboratory conditions and safety protocols.
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Step 1: Protection of 3-Hydroxypropanoic Acid

» To a solution of 3-hydroxypropanoic acid in a suitable solvent (e.g., toluene), add an
equimolar amount of a protecting group alcohol (e.g., benzyl alcohol) and a catalytic amount
of a strong acid (e.g., p-toluenesulfonic acid).

o Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

» Monitor the reaction by thin-layer chromatography (TLC) until the starting material is
consumed.

e Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate
solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate
under reduced pressure to obtain the protected 3-hydroxypropanoate.

Step 2: Williamson Ether Synthesis

o Dissolve the protected 3-hydroxypropanoate in a dry, aprotic solvent (e.g., tetrahydrofuran,
THF) under an inert atmosphere (e.g., nitrogen or argon).

e Cool the solution in an ice bath and slowly add a strong base (e.g., sodium hydride, NaH)
portion-wise to form the alkoxide.

 Stir the mixture at room temperature for a specified period (e.g., 1 hour).

e Add an excess of 1,2-dibromoethane to the reaction mixture and stir at room temperature or
with gentle heating until the reaction is complete as monitored by TLC.

e Quench the reaction carefully by the slow addition of water.

o Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic
layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography to yield the protected 3-(2-
bromoethoxy)propanoate.

Step 3: Deprotection of the Carboxylic Acid
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» Dissolve the purified protected 3-(2-bromoethoxy)propanoate in a suitable solvent.

o For a benzyl ester, the deprotection can be achieved by catalytic hydrogenation (e.g., using
palladium on carbon under a hydrogen atmosphere). For other esters, acidic or basic
hydrolysis may be appropriate.

e Monitor the reaction by TLC.

o Upon completion, filter off the catalyst (if applicable) and remove the solvent under reduced
pressure to yield the final product, Bromo-PEG1-Acid.

Quantitative Data

While specific yields can vary depending on the scale and optimization of the reaction, a well-
executed synthesis can be expected to provide the following approximate yields for each step:

Step Transformation Typical Yield Range
1 Esterification 85-95%

2 Williamson Ether Synthesis 60-80%

3 Deprotection >90%

Applications in Drug Development

The primary application of Bromo-PEG1-Acid is as a heterobifunctional linker in the
construction of PROTACs. PROTACSs are novel therapeutic agents that co-opt the cell's natural
protein degradation machinery to eliminate disease-causing proteins.

The logical relationship for the role of Bromo-PEG1-Acid in PROTAC assembly is depicted
below:
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Role of Bromo-PEG1-Acid in PROTAC Assembly

Components

Bromo-PEG1-Acid Target Protein Ligand (with nucleophile, e.g., -SH, -OH) E3 Ligase Ligand (with amine, -NH2)
VA

Nucleophilic Substitution (at Bromo end)

"Conjugation Steps

Intermediate 1

Amide Bond Formation (at Acid end)

PROTAC Molecule

Resulting li;mctionality

Ternary Complex Formation (Target Protein - PROTAC - E3 Ligase)

v

Target Protein Ubiquitination & Degradation
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Caption: Logical flow of PROTAC synthesis utilizing Bromo-PEG1-Acid.
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The hydrophilic PEG spacer can enhance the solubility and cell permeability of the resulting
PROTAC, while the defined length of the linker is a critical parameter for optimizing the
formation of a productive ternary complex between the target protein and the E3 ligase.

Conclusion

Bromo-PEG1-Acid is a versatile and valuable building block for the synthesis of complex
bioconjugates. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal
reactive handles, makes it particularly suitable for the construction of PROTACs and other
targeted therapeutics. The Williamson ether synthesis provides a reliable route for its
preparation. As the field of targeted protein degradation continues to expand, the demand for
well-characterized and readily accessible linkers like Bromo-PEG1-Acid is expected to grow,
further driving innovation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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